Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Description
Synthesis Analysis
While specific synthesis methods for Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate are not available in the search results, a general method for synthesizing highly substituted tetrahydroquinolines involves a three-component cascade reaction. This involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18FNO2/c1-14(2,3)11-7-10-8-12(15)5-6-13(10)16-9-11/h5-6,8,11,16H,7,9H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 251.301.Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Properties
IUPAC Name |
tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)10-6-9-7-11(15)4-5-12(9)16-8-10/h4-5,7,10,16H,6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCSKKWARXNSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=C(C=CC(=C2)F)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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